molecular formula C13H8ClFN2O3 B7580159 5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid

カタログ番号 B7580159
分子量: 294.66 g/mol
InChIキー: AVLSCMMCALJHQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. This compound is known to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating ion transport across epithelial membranes.

作用機序

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid inhibits CFTR function by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, which regulates the transport of chloride ions across epithelial membranes. This inhibition of CFTR function has been shown to have therapeutic potential in CF and other diseases, where abnormal ion transport is a key pathological feature.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and disease model studied. In CF airway epithelial cells, this compound has been shown to inhibit mucus secretion and improve ciliary function, which are important for airway clearance. In pancreatic duct cells, this compound has been shown to inhibit bicarbonate secretion, which is important for pancreatic function. In the intestine, this compound has been shown to inhibit fluid secretion, which is important for the maintenance of intestinal homeostasis.

実験室実験の利点と制限

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for CFTR inhibition, which allows for precise control of CFTR function in various tissues and disease models. Another advantage is its availability as a commercial tool compound, which allows for easy access and reproducibility of results. One limitation is its potential off-target effects, which may complicate the interpretation of results. Another limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents or other delivery methods.

将来の方向性

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has several potential future directions for research and development. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, which may improve its therapeutic potential in CF and other diseases. Another direction is the development of novel CFTR inhibitors with improved selectivity and safety profiles. Another direction is the identification of novel disease models and therapeutic applications for CFTR inhibition, beyond CF and related diseases. Overall, this compound is a promising tool compound with significant potential for scientific research and therapeutic development.

合成法

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid was first synthesized by pharmaceutical company Vertex in 2003. The synthesis method involves several steps, including the reaction of 3-chloropyridine-4-carboxylic acid with thionyl chloride to form 3-chloropyridine-4-carbonyl chloride, which is then reacted with 2-fluorobenzoic acid to form the final product, this compound. The purity and potency of the compound are determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

科学的研究の応用

5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the CFTR gene, which encodes the CFTR protein. This compound has been shown to inhibit the function of CFTR in vitro and in vivo, and has been used as a tool compound to study the physiological and pathological roles of CFTR in various tissues and diseases.

特性

IUPAC Name

5-[(3-chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-10-6-16-4-3-8(10)12(18)17-7-1-2-11(15)9(5-7)13(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLSCMMCALJHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=NC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。